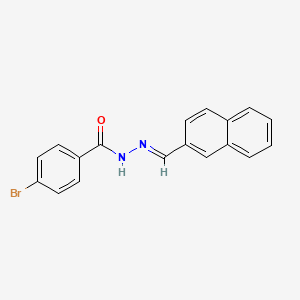![molecular formula C15H22N2O4S B5322091 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide, also known as MPS, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of methoxyphenyl, and its chemical formula is C15H23N2O4S. MPS has been synthesized through various methods, and its mechanism of action has been studied in detail. In
Wirkmechanismus
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the binding of the substrate to the enzyme, leading to the inhibition of the enzyme activity. This compound has been shown to be a selective inhibitor of carbonic anhydrase IX, with little or no inhibition of other carbonic anhydrase isoforms.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce the acidity of the tumor microenvironment, which may enhance the efficacy of chemotherapy. In addition, this compound has been shown to inhibit the activity of human carbonic anhydrase II, which may lead to the development of new therapies for diseases such as glaucoma, epilepsy, and osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide has several advantages for lab experiments, including its high selectivity for carbonic anhydrase IX, its ability to inhibit the activity of carbonic anhydrase II, and its potential applications in cancer therapy and drug design. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide, including the development of new cancer therapies based on its inhibition of carbonic anhydrase IX, the development of new probes for the detection of carbonic anhydrase IX in cancer cells, and the development of new therapies for diseases such as glaucoma, epilepsy, and osteoporosis based on its inhibition of carbonic anhydrase II. In addition, the synthesis of new derivatives of this compound may lead to the development of compounds with improved selectivity and efficacy.
Synthesemethoden
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide has been synthesized through various methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with N-methylpropanamide to obtain this compound. Another method involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the reaction with N-methylpropanamide in the presence of a base. The resulting compound is then reduced to this compound.
Wissenschaftliche Forschungsanwendungen
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and biochemistry. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This inhibition may lead to the development of new cancer therapies. This compound has also been studied for its potential use as a probe for the detection of carbonic anhydrase IX in cancer cells. In addition, this compound has been shown to inhibit the activity of human carbonic anhydrase II, which is involved in various physiological processes, including acid-base balance, respiration, and bone resorption.
Eigenschaften
IUPAC Name |
3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16-15(18)8-5-12-11-13(6-7-14(12)21-2)22(19,20)17-9-3-4-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBGSOAAVWMYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)
![4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)

![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(1-piperidinyl)pyrimidine](/img/structure/B5322060.png)
![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
![3-allyl-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5322113.png)
![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)